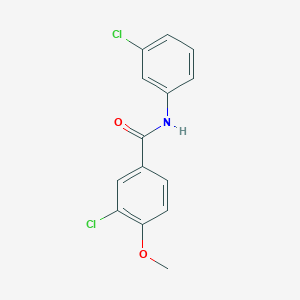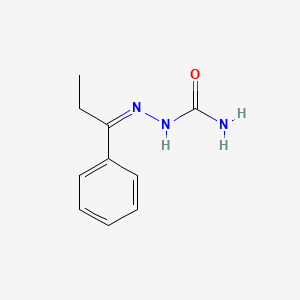
Hydrazinecarboxamide, 2-(1-phenylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPIOPHENONE SEMICARBAZONE is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.235 g/mol . It is a derivative of semicarbazone, which is formed by the condensation reaction between a ketone or aldehyde and semicarbazide . Semicarbazones are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PROPIOPHENONE SEMICARBAZONE can be synthesized through a one-pot reaction involving aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH) . The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, the solution is evaporated to dryness and recrystallized from ethanol (EtOH) .
Industrial Production Methods
While specific industrial production methods for PROPIOPHENONE SEMICARBAZONE are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically includes the condensation reaction mentioned above, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
PROPIOPHENONE SEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: Semicarbazones can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert semicarbazones back to their parent ketones or aldehydes.
Substitution: Semicarbazones can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as silver ions (Ag+) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Parent ketones or aldehydes.
Substitution: Various substituted semicarbazones depending on the reagents used.
Scientific Research Applications
PROPIOPHENONE SEMICARBAZONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antioxidant, and anticancer activities.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of eco-friendly insecticides and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of PROPIOPHENONE SEMICARBAZONE involves its ability to act as a chelating ligand, binding to metal ions such as copper and iron . This binding can interfere with the metal-dependent enzymes and pathways, leading to its biological effects . The compound’s antimicrobial and anticancer activities are often mediated through its interaction with cellular metal ions .
Comparison with Similar Compounds
Similar Compounds
Acetophenone Semicarbazone: Similar structure but derived from acetophenone.
Benzophenone Semicarbazone: Derived from benzophenone and exhibits similar biological activities.
Thiosemicarbazone: Contains a sulfur atom instead of oxygen and has distinct biological properties.
Uniqueness
PROPIOPHENONE SEMICARBAZONE is unique due to its specific structure and the resulting biological activities. Its ability to act as a chelating ligand and its diverse applications in various fields make it a valuable compound for scientific research .
Properties
CAS No. |
5470-03-1 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(Z)-1-phenylpropylideneamino]urea |
InChI |
InChI=1S/C10H13N3O/c1-2-9(12-13-10(11)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,11,13,14)/b12-9- |
InChI Key |
CIRHAKPWVMBBTB-XFXZXTDPSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)N)/C1=CC=CC=C1 |
Canonical SMILES |
CCC(=NNC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


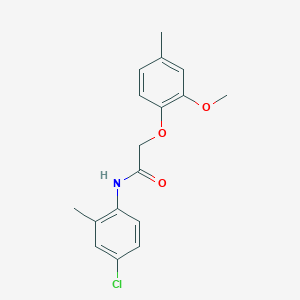
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
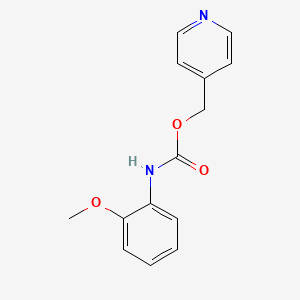
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
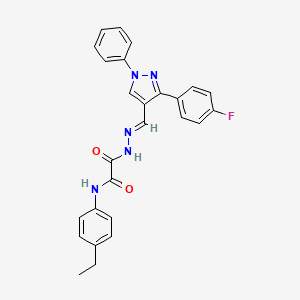
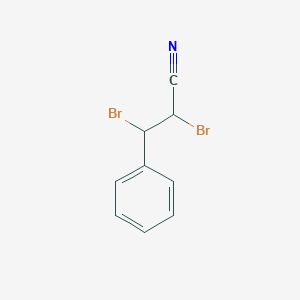
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
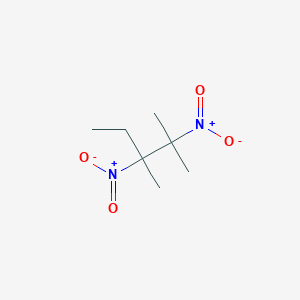
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
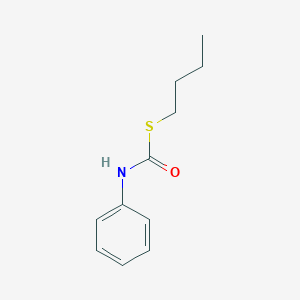
![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
